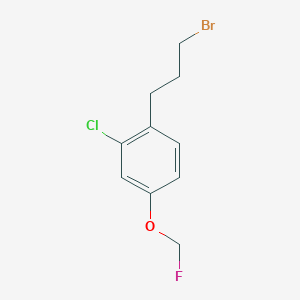

1-(3-Bromopropyl)-2-chloro-4-(fluoromethoxy)benzene

Description

1-(3-Bromopropyl)-2-chloro-4-(fluoromethoxy)benzene is a halogenated aromatic compound featuring a bromopropyl chain, a chlorine substituent at the 2-position, and a fluoromethoxy group at the 4-position of the benzene ring. For instance, 1-(3-Bromopropyl)-4-chlorobenzene (CAS 637-59-2) is highlighted as a key intermediate in synthesizing Parogrelil hydrochloride, a drug for intermittent claudication . The fluoromethoxy group in the target compound likely enhances its electronic and steric profile, making it relevant for pharmaceutical or agrochemical applications.

Properties

Molecular Formula |

C10H11BrClFO |

|---|---|

Molecular Weight |

281.55 g/mol |

IUPAC Name |

1-(3-bromopropyl)-2-chloro-4-(fluoromethoxy)benzene |

InChI |

InChI=1S/C10H11BrClFO/c11-5-1-2-8-3-4-9(14-7-13)6-10(8)12/h3-4,6H,1-2,5,7H2 |

InChI Key |

QIHLEVUVINLIKA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OCF)Cl)CCCBr |

Origin of Product |

United States |

Biological Activity

1-(3-Bromopropyl)-2-chloro-4-(fluoromethoxy)benzene is a synthetic organic compound characterized by its unique molecular structure, which includes a bromopropyl group, a chloro substituent, and a fluoromethoxy group attached to a benzene ring. Its molecular formula is with a molecular weight of approximately 281.55 g/mol. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities.

The structural characteristics of this compound impart distinct chemical properties that influence its biological interactions. The presence of halogen substituents (bromine, chlorine, and fluorine) enhances the compound's lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Biological Activity

Research into the biological activity of this compound has revealed several key findings regarding its pharmacological potential:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. For instance, related benzene derivatives have shown effectiveness against various bacterial strains, indicating potential for this compound in treating infections .

- Anti-inflammatory Effects : Compounds in the same category have demonstrated anti-inflammatory activities in in vivo models. For example, certain derivatives have been reported to significantly reduce edema in rat models, suggesting that similar mechanisms might be at play for this compound .

- Mechanism of Action : The mechanism by which this compound exerts its effects is believed to involve interaction with specific molecular targets within biochemical pathways. This could lead to modulation of inflammatory responses or inhibition of microbial growth .

Case Studies and Research Findings

Several studies have focused on the biological implications of halogenated benzene derivatives:

- Antimicrobial Efficacy : A study on sulphonamide derivatives showed that compounds with similar functionalities displayed significant antimicrobial activity against E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were notably low, indicating strong efficacy .

- Inflammation Models : In another study, compounds structurally related to this compound were tested for their ability to inhibit carrageenan-induced paw edema in rats, achieving up to 94% inhibition at optimal doses .

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Notes |

|---|---|---|---|

| This compound | Potential | Potential | Unique halogen substitutions |

| 2-Chloro-3-fluoromethoxybenzene | Moderate | Low | Lacks bromopropyl group |

| 1-Bromo-3-fluorobenzene | High | Moderate | Similar halogen presence |

| Benzene sulphonamide derivatives | High | High | Established antimicrobial effects |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(3-Bromopropyl)-2-chloro-4-(fluoromethoxy)benzene with structurally related bromopropylbenzene derivatives and halogenated aromatic compounds:

Structural and Functional Group Analysis

- Chlorine at the 2-position (vs. 4-position in other derivatives) may influence regioselectivity in further reactions, such as electrophilic substitutions or cross-coupling .

Physicochemical Properties

- Boiling Points : The fluoromethoxy and difluoromethoxy substituents increase boiling points (~294°C) compared to simpler bromopropylbenzenes (e.g., 237–238°C for (3-Bromopropyl)benzene) due to enhanced polarity and molecular weight .

- Density : Halogen density correlates with molecular weight; the target compound’s predicted density (~1.5 g/cm³) exceeds that of (3-Bromopropyl)benzene (1.32 g/cm³) .

Key Research Findings

Substituent Effects on Reactivity : Electron-withdrawing groups (e.g., -OCH₂F) limit electrophilic chlorination unless paired with electron-donating groups .

Synthetic Efficiency : Positional isomerism (e.g., 2-Cl vs. 4-Cl) significantly affects reaction pathways and yields .

Thermal Stability : Higher halogen content correlates with elevated boiling points and densities, impacting purification and storage .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Bromopropyl)-2-chloro-4-(fluoromethoxy)benzene, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation and alkylation steps. For example, bromopropyl groups can be introduced via nucleophilic substitution using 1,3-dibromopropane under basic conditions (e.g., K₂CO₃ in DMF) . Catalysts like FeBr₃ or AlCl₃ may enhance halogenation efficiency, particularly for attaching chloro and fluoromethoxy groups to the benzene ring . Reaction temperature (80–120°C) and solvent polarity significantly affect yields; polar aprotic solvents (e.g., DMF) favor substitution over elimination. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product with >95% purity .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) should show distinct signals: δ ~4.5 ppm (fluoromethoxy -OCH₂F), δ ~3.4–3.8 ppm (bromopropyl -CH₂Br), and aromatic protons split into multiplets due to chloro and fluoromethoxy substituents .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 321.53 (calculated for C₁₀H₁₀BrClFO) .

- FT-IR : Peaks at ~750 cm⁻¹ (C-Br stretch) and ~1100 cm⁻¹ (C-F stretch) validate functional groups .

Advanced Research Questions

Q. What strategies resolve contradictions in observed vs. predicted reactivity during derivatization (e.g., unexpected elimination vs. substitution)?

- Methodological Answer : Competing elimination pathways (e.g., dehydrohalogenation) can arise due to steric hindrance from the bromopropyl chain. To favor substitution:

- Use bulky bases (e.g., DBU) to reduce β-hydrogen abstraction .

- Employ microwave-assisted synthesis (e.g., 100°C, 20 min) to accelerate desired SN2 reactions .

- Monitor reaction progress via TLC or in-situ IR to detect intermediates . Computational modeling (DFT) can predict transition-state energies to optimize conditions .

Q. How does the spatial arrangement of substituents influence interactions with biological targets (e.g., enzymes)?

- Methodological Answer : The bromopropyl chain and fluoromethoxy group create a stereoelectronic profile that may inhibit cytochrome P450 enzymes.

- Docking Studies : Use AutoDock Vina to simulate binding affinities; the bromine atom’s polarizability enhances halogen bonding with catalytic residues .

- In Vitro Assays : Test inhibition potency (IC₅₀) using human liver microsomes and fluorogenic substrates (e.g., 7-benzyloxyquinoline) . Include controls with analogous compounds lacking the fluoromethoxy group to isolate its contribution .

Q. What analytical approaches differentiate regioisomeric byproducts formed during synthesis?

- Methodological Answer :

- HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) to separate isomers. Retention times vary based on substituent polarity; the target compound elutes later than 2-chloro-5-(difluoromethoxy) regioisomers .

- NOESY NMR : Correlate through-space interactions to confirm substituent positions. For example, NOE between fluoromethoxy protons and aromatic protons confirms para substitution .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to rule out assay-specific variability .

- Metabolic Stability Testing : Use hepatocyte incubation to assess if cytotoxicity arises from metabolites (e.g., debrominated products) .

- Transcriptomic Profiling : RNA-seq of treated cells (e.g., HEK293) can distinguish antimicrobial (ROS pathway activation) vs. apoptotic (caspase-3 upregulation) mechanisms .

Methodological Optimization

Q. What protocols minimize halogen exchange (e.g., Br → Cl) during prolonged storage?

- Methodological Answer :

- Storage Conditions : Store at −20°C in amber vials under argon to prevent photolytic or oxidative degradation .

- Stabilizers : Add 1% triethylamine to neutralize trace HBr/HCl acids that catalyze exchange .

- QC Checks : Periodic ¹H NMR (monitor δ ~3.8 ppm for bromopropyl integrity) and Karl Fischer titration (ensure moisture <0.1%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.